molecular formula C14H15F3N2O B6632258 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B6632258
M. Wt: 284.28 g/mol
InChI Key: NFRPMXFSGDXSSN-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a benzonitrile moiety

Properties

IUPAC Name

5-(3-hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-9-4-5-19(8-13(9)20)11-2-3-12(14(15,16)17)10(6-11)7-18/h2-3,6,9,13,20H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPMXFSGDXSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C2=CC(=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The trifluoromethyl group is then added to the benzonitrile moiety through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-chlorobenzonitrile
  • 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-methylbenzonitrile

Uniqueness

Compared to similar compounds, 5-(3-Hydroxy-4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications.

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